

What is the chemical structure of Sucnr1-IN-2?

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Compound of Interest

Compound Name: Sucnr1-IN-2

Cat. No.: B12377795

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An In-Depth Technical Guide to **Sucnr1-IN-2**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological context of **Sucnr1-IN-2**, a known inhibitor of the Succinate Receptor 1 (SUCNR1). This document collates available data on its structure, summarizes the activity of related compounds, and illustrates the key signaling pathways it modulates.

Chemical Structure of Sucnr1-IN-2

Sucnr1-IN-2 is a small molecule inhibitor of the SUCNR1 receptor. Its chemical identity is defined by the following properties:

- Chemical Name: (2S)-2-[[4-[4-(trifluoromethoxy)phenyl]pyrimidin-2-yl]formamido]pentanedioic acid
- CAS Number: 2988733-54-4[1][2]
- Molecular Formula: C₁₇H₁₃F₃N₂O₆[1]
- Molecular Weight: 398.29 g/mol [1]
- SMILES String: OC(C--INVALID-LINK--NC(C1=NC(C2=CC=C(C=C2)OC(F)(F)F)=CC=C1)=O)=O[1]

2D Chemical Structure:

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Caption: 2D chemical structure of **Sucnr1-IN-2**.

Biological Activity and Quantitative Data

Sucnr1-IN-2 is identified as an inhibitor of the Succinate Receptor 1 (SUCNR1), also known as G-protein coupled receptor 91 (GPR91). It is noted for its potential application in the study of neurodegenerative diseases and neuroinflammation. While specific quantitative data such as IC_{50} or K_i values for **Sucnr1-IN-2** are not detailed in the available literature, data for other known SUCNR1 modulators provides a valuable comparative context for researchers.

Table 1: Quantitative Activity of Selected SUCNR1 Modulators

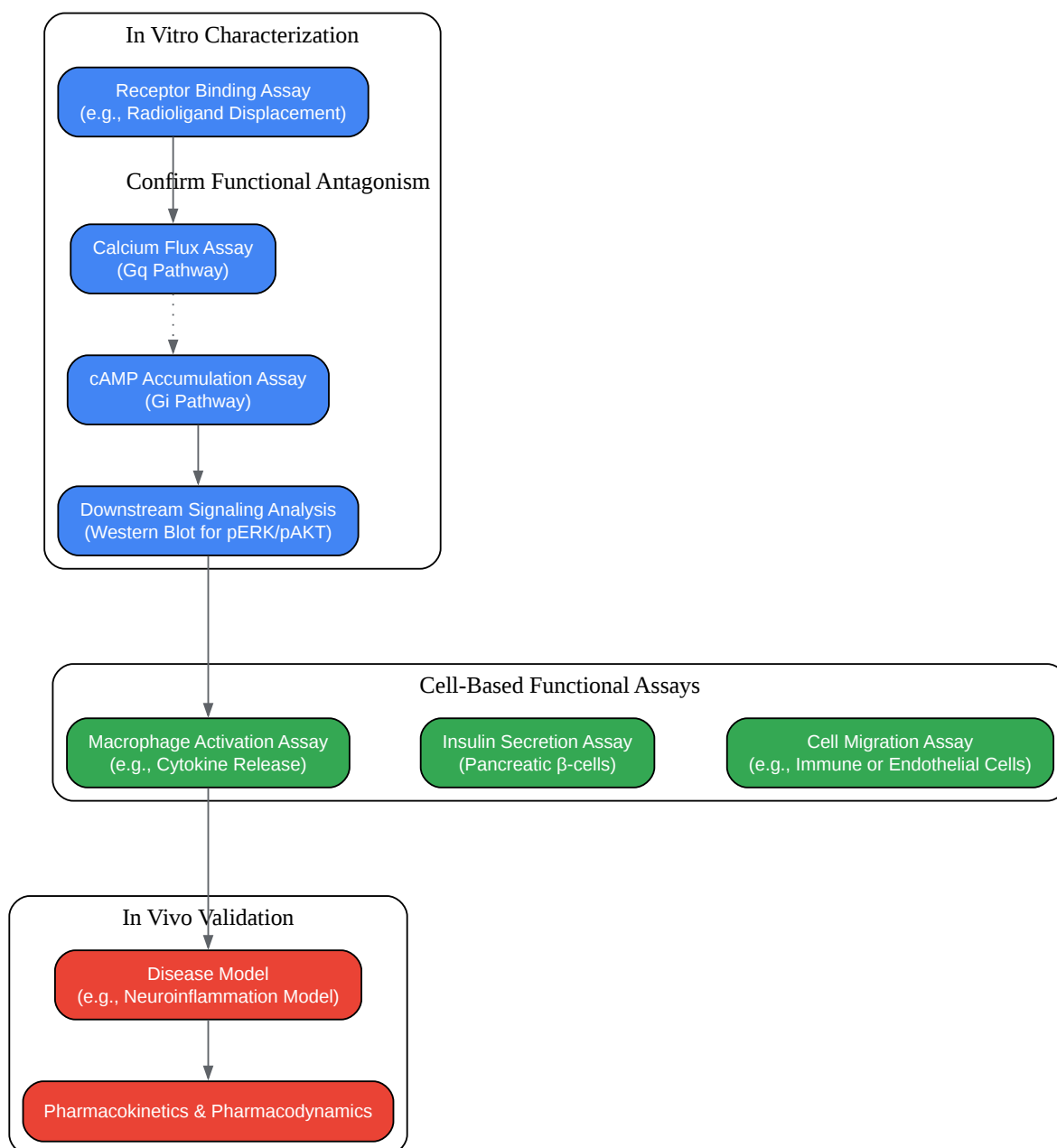
Compound Name	Type	Target Species	Assay Type	Value	Reference(s)
SUCNR1-IN-1	Inhibitor	Human	IC ₅₀	88 nM	
hGPR91 antagonist 1 (Cpd 4c)	Antagonist	Human	IC ₅₀	7 nM	
hGPR91 antagonist 3 (Cpd 5g)	Antagonist	Human	IC ₅₀	35 nM	
hGPR91 antagonist 3 (Cpd 5g)	Antagonist	Rat	IC ₅₀	135 nM	
NF-56-EJ40	Antagonist	Human	IC ₅₀	25 nM	
NF-56-EJ40	Antagonist	Human	K _i	33 nM	
cis-Epoxy succinic acid	Agonist	Not Specified	EC ₅₀ (cAMP)	2.7 μM	
Succinate/succinate antagonist 1	Antagonist	Not Specified	IC ₅₀	20 μM	

Experimental Protocols and Methodologies

Detailed experimental protocols for the characterization of **Sucnr1-IN-2** are not publicly available. However, a generalized workflow for evaluating the activity of a putative SUCNR1 inhibitor can be constructed based on standard methodologies reported for other compounds targeting this receptor.

Generalized Workflow for Characterizing a SUCNR1 Inhibitor

The following diagram outlines a typical experimental workflow to determine the efficacy and mechanism of action of a compound like **Sucnr1-IN-2**.



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Caption: Generalized workflow for SUCNR1 inhibitor characterization.

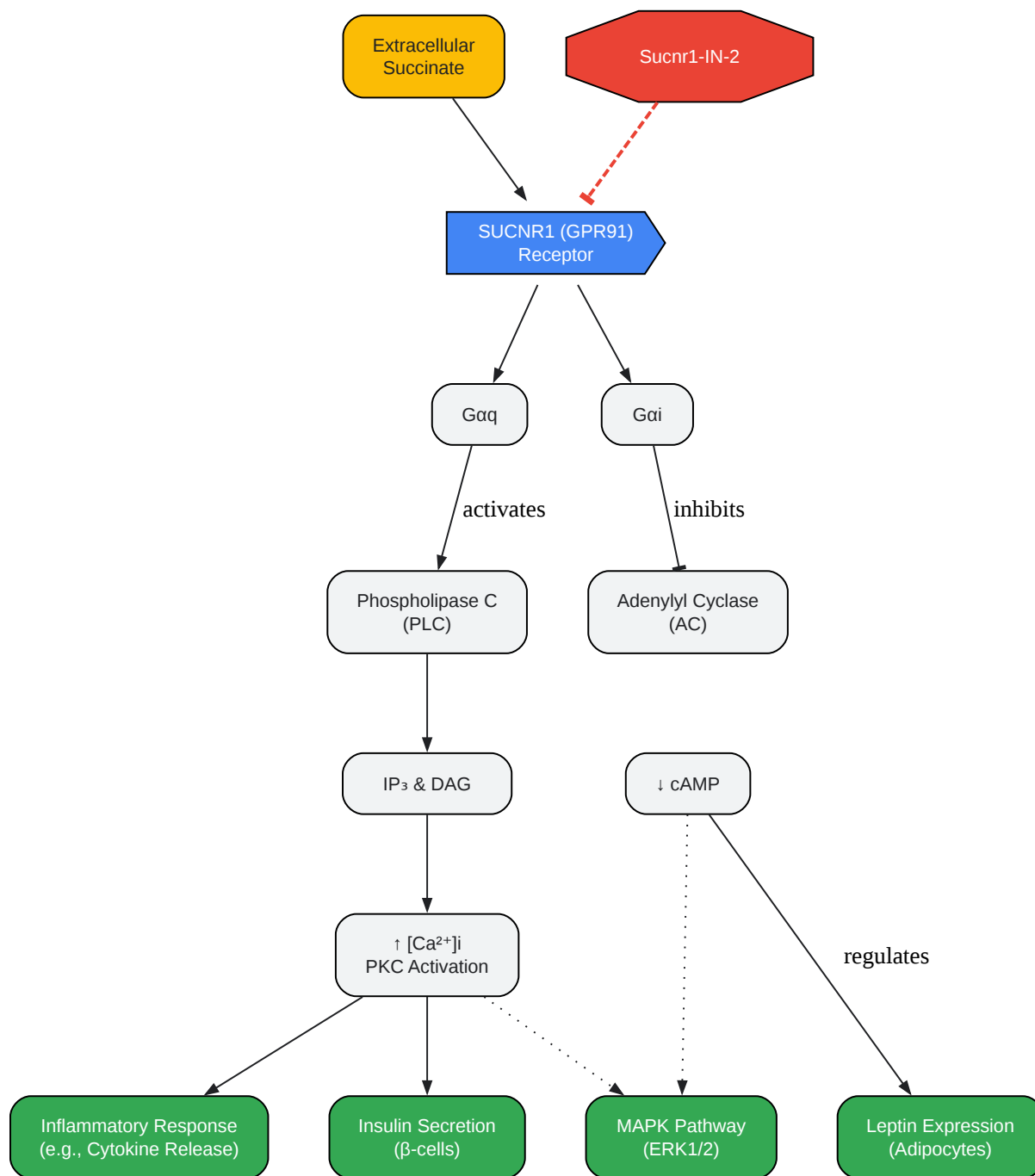
Key Methodologies:

- **Calcium Mobilization Assay:** SUCNR1 activation via the Gq pathway leads to intracellular calcium release. In this assay, cells expressing SUCNR1 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The ability of **Sucnr1-IN-2** to block succinate-induced fluorescence changes would be measured to quantify its antagonist activity.
- **cAMP Inhibition Assay:** The Gi-coupled pathway of SUCNR1 inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Cells are stimulated with an agent like forskolin to elevate cAMP, and the ability of succinate to reduce these levels is measured. The potency of **Sucnr1-IN-2** would be determined by its ability to reverse the succinate-mediated inhibition.
- **Western Blot for Downstream Signaling:** Activation of SUCNR1 can lead to the phosphorylation of kinases such as ERK and AKT. An experimental protocol would involve treating SUCNR1-expressing cells with succinate in the presence and absence of varying concentrations of **Sucnr1-IN-2**. Cell lysates would then be analyzed by Western blot using antibodies specific for phosphorylated ERK (pERK) and AKT (pAKT) to determine if the inhibitor blocks these downstream events.

SUCNR1 Signaling Pathways

SUCNR1 is a pleiotropic receptor that couples to distinct G-protein signaling cascades, primarily G_i and G_ϕ , depending on the cell type and context. This dual signaling capacity allows it to regulate a wide array of physiological and pathological processes, from inflammation and immune responses to metabolic homeostasis.

The following diagram illustrates the primary signaling pathways initiated by SUCNR1 activation and indicates the point of inhibition by antagonists like **Sucnr1-IN-2**.



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Caption: SUCNR1 receptor signaling pathways and point of inhibition.

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